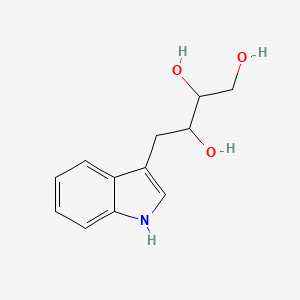
Mercury(1+);2-methylthiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury(1+);2-methylthiolane is a chemical compound that combines mercury in its +1 oxidation state with 2-methylthiolane, an organic sulfur compound. Mercury compounds are known for their unique properties and applications, but they also pose significant health and environmental risks due to their toxicity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(1+);2-methylthiolane typically involves the reaction of mercury(I) salts with 2-methylthiolane under controlled conditions. One common method is to react mercury(I) chloride with 2-methylthiolane in an aqueous solution, followed by purification steps to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using mercury(I) chloride and 2-methylthiolane, with careful control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
化学反応の分析
Types of Reactions
Mercury(1+);2-methylthiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury.
Substitution: The thiolane group can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as nitric acid or hydrogen peroxide, can oxidize this compound.
Reducing Agents: Such as sodium borohydride or zinc, can reduce it to elemental mercury.
Substitution Reactions: Can be carried out using various organic or inorganic ligands under appropriate conditions.
Major Products Formed
Oxidation: Produces mercury(II) compounds.
Reduction: Produces elemental mercury.
Substitution: Produces new mercury compounds with different ligands.
科学的研究の応用
Mercury(1+);2-methylthiolane has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its interactions with biological molecules and potential effects on living organisms.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Used in the production of other mercury compounds and in various industrial processes.
作用機序
The mechanism of action of Mercury(1+);2-methylthiolane involves its interaction with biological molecules, particularly those containing thiol groups. The compound can bind to these groups, disrupting normal cellular functions and leading to toxic effects. The molecular targets include enzymes and proteins that play critical roles in cellular metabolism and signaling pathways.
類似化合物との比較
Mercury(1+);2-methylthiolane can be compared with other mercury compounds, such as:
Mercury(I) chloride (calomel): Similar in its +1 oxidation state but lacks the thiolane group.
Mercury(II) chloride: More oxidized form of mercury with different chemical properties.
Methylmercury: An organic mercury compound with significant biological and environmental impact.
Uniqueness
This compound is unique due to the presence of the 2-methylthiolane group, which imparts specific chemical and biological properties that differentiate it from other mercury compounds.
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable reagent, but its toxicity also necessitates careful handling and study. Understanding its preparation, reactions, applications, and mechanisms of action is crucial for leveraging its benefits while mitigating its risks.
特性
CAS番号 |
61113-42-6 |
|---|---|
分子式 |
C5H10HgS+ |
分子量 |
302.79 g/mol |
IUPAC名 |
mercury(1+);2-methylthiolane |
InChI |
InChI=1S/C5H10S.Hg/c1-5-3-2-4-6-5;/h5H,2-4H2,1H3;/q;+1 |
InChIキー |
GEPDTCDPXDQKIV-UHFFFAOYSA-N |
正規SMILES |
CC1CCCS1.[Hg+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


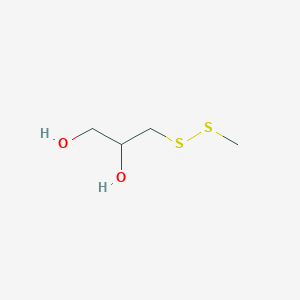
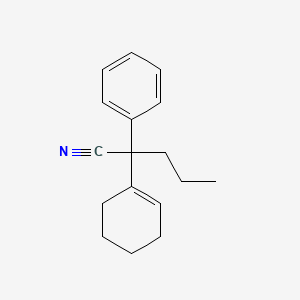

![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
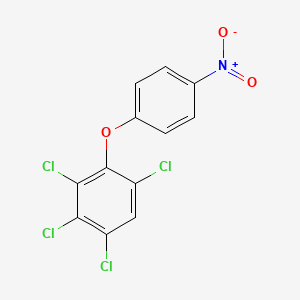
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)
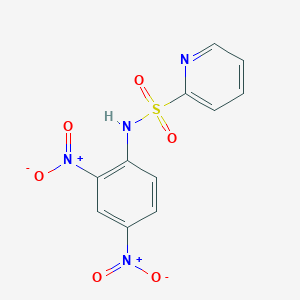
methyl}amino)benzoic acid](/img/structure/B14598032.png)
![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)


